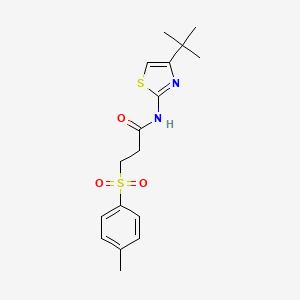

N-(4-(叔丁基)噻唑-2-基)-3-甲苯磺酰基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolyl compounds with tert-butyl groups has been a subject of interest due to their potential biological activities. In the first study, a molecule with a nicotinoyl moiety, thiazolidin-4-one ring, and a 3,5-di-tert-butyl-4-hydroxyphenyl group was synthesized and showed significant anti-inflammatory activity . Another research synthesized a compound with a 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl) moiety and determined its crystal structure, indicating a meticulous approach to understanding the molecular configuration . A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were also designed and synthesized, with some showing potent antiproliferative activity against cancer cell lines . Lastly, N-aryl-4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amines were synthesized using a green chemistry approach, with some compounds exhibiting moderate to strong cytotoxic activities .

Molecular Structure Analysis

The molecular structure of these thiazolyl compounds is crucial for their biological activity. The crystal structure of one such compound was determined using single-crystal X-ray diffraction, revealing that crystal water participates in intermolecular hydrogen bonds, forming an octatomic ring via an intramolecular hydrogen bond . This detailed analysis of the molecular structure helps in understanding the compound's interactions at the atomic level, which is essential for its antitumor activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are noteworthy. For instance, the reduction of a benzylidene-thiazol-2-amine with NaBH4 was used to synthesize the compound with antitumor activity . The use of a H2O2-NaBr Brominating circulatory system in a mild condition was employed to synthesize the key intermediate for N-aryl-4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amines . These reactions highlight the innovative approaches taken to synthesize these biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely tied to their biological activities. For example, the anti-inflammatory molecule's hypothesized anti-atherosclerotic activity is suggested to be due to its anti-inflammatory, hypolipidemic, and antioxidant potential . The antitumor activities of the synthesized compounds were evaluated in vitro, with some showing the ability to induce apoptosis and cause cell cycle arrest . The cytotoxicity assays further revealed the potential of these compounds as cancer therapeutics .

科学研究应用

光物理性质和应用:该化合物因其在激发态分子内质子转移(ESIPT)反应中的作用而受到研究。与 N-(4-(叔丁基)噻唑-2-基)-3-甲苯磺酰基丙酰胺密切相关的 ESIPT 化合物,如 t-MTTH,已用于开发白色有机发光二极管(WOLED)。这些材料表现出从蓝色到黄色的可调发射,包括白光发光,并有望用于光电应用 (Zhang 等,2016).

杀虫活性:N-(4-(叔丁基)噻唑-2-基)-3-甲苯磺酰基丙酰胺的衍生物表现出显着的杀虫活性。例如,含有 1,2,3-噻二唑的 N-叔丁基-N,N'-二酰肼对小菜蛾和淡色库蚊等害虫表现出良好的杀虫活性 (Wang 等,2011).

抗肿瘤活性:某些噻唑-2-胺衍生物,包括带有叔丁基的衍生物,已经过评估其抗肿瘤特性。这些化合物对 HeLa 和 A549 等癌细胞系表现出显着的抑制活性 (Wu 等,2017).

抗菌特性:含有 1,3,4-噻二唑部分的化合物(其结构与 N-(4-(叔丁基)噻唑-2-基)-3-甲苯磺酰基丙酰胺相似)已被研究其抗菌特性。这些衍生物表现出显着的抗菌和抗真菌活性 (Ameen & Qasir,2017).

与细胞穿透肽结合的抗菌活性:与八精氨酸等细胞穿透肽结合的 N-(噻唑-2-基)苯磺酰胺表现出新出现的抗菌活性。这表明与细胞穿透肽结合使用时具有独特的行为模式 (Ratrey 等,2021).

作用机制

While the specific mechanism of action for “N-(4-(tert-butyl)thiazol-2-yl)-3-tosylpropanamide” is not available, thiazole compounds are known to have various biological activities. For instance, some thiazole derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

安全和危害

While the specific safety and hazards information for “N-(4-(tert-butyl)thiazol-2-yl)-3-tosylpropanamide” is not available, a related compound, “tert-Butyl (4- (hydroxymethyl)thiazol-2-yl)carbamate”, has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

未来方向

属性

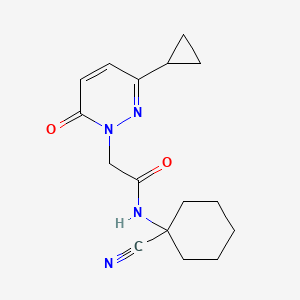

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S2/c1-12-5-7-13(8-6-12)24(21,22)10-9-15(20)19-16-18-14(11-23-16)17(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQAJKJWKLBNJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(tert-butyl)thiazol-2-yl)-3-tosylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)

![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)

![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)

![N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2515044.png)

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)

![4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2515052.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide](/img/structure/B2515058.png)